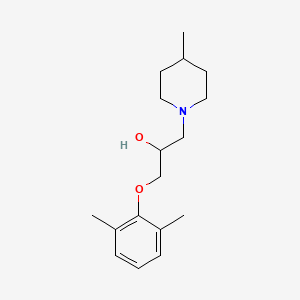
1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is an organic compound that belongs to the class of phenoxypropanolamines It is characterized by the presence of a phenoxy group, a piperidine ring, and a propanol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dimethylphenol and 4-methylpiperidine.
Step 1: The 2,6-dimethylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2,6-dimethylphenoxy)-2,3-epoxypropane.
Step 2: The epoxy compound is then reacted with 4-methylpiperidine under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2,6-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one.
Reduction: Formation of 1-(2,6-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-amine.
Substitution: Formation of various substituted phenoxypropanolamines.
Scientific Research Applications
1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a bronchodilator or antihypertensive agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes such as smooth muscle relaxation or vasodilation.
Comparison with Similar Compounds
- 1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-amine
- 1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one
- 1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-thiol
Comparison: 1-(2,6-Dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research and therapeutic applications.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H27NO2/c1-13-7-9-18(10-8-13)11-16(19)12-20-17-14(2)5-4-6-15(17)3/h4-6,13,16,19H,7-12H2,1-3H3 |
InChI Key |
LZUPKLFREZDRNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=C(C=CC=C2C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















